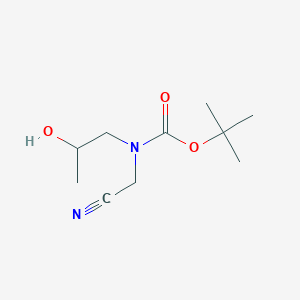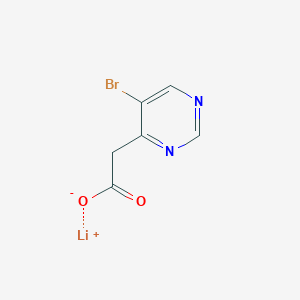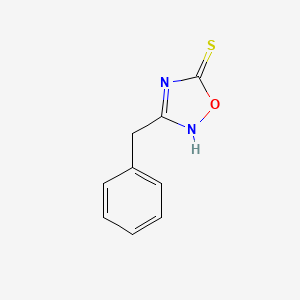
3-(Isocyanatomethyl)-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Isocyanatomethyl)-1,2-oxazole is an organic compound that features both an isocyanate group and an oxazole ring. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications. The presence of the isocyanate group makes it reactive towards nucleophiles, while the oxazole ring contributes to its stability and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isocyanatomethyl)-1,2-oxazole typically involves the reaction of an appropriate oxazole derivative with a reagent that introduces the isocyanate group. One common method is the reaction of 3-(chloromethyl)-1,2-oxazole with sodium cyanate under suitable conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Isocyanatomethyl)-1,2-oxazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming larger ring systems.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures in solvents like dichloromethane or toluene.
Cycloaddition Reactions: These reactions often require the presence of a catalyst and are conducted under controlled temperature and pressure conditions.
Hydrolysis: Water or aqueous solutions are used, and the reaction can be catalyzed by acids or bases.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Larger Ring Systems: Formed through cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
3-(Isocyanatomethyl)-1,2-oxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity. The oxazole ring is a common motif in many biologically active compounds, and the isocyanate group can be used to modify biomolecules.
Medicine: Explored for its potential use in drug development. The compound’s ability to form stable conjugates with proteins and other biomolecules makes it a candidate for targeted drug delivery systems.
Industry: Utilized in the production of polymers and coatings. The reactivity of the isocyanate group allows it to form strong bonds with various substrates, enhancing the properties of the final product.
Wirkmechanismus
The mechanism of action of 3-(Isocyanatomethyl)-1,2-oxazole involves its reactivity towards nucleophiles. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, potentially altering their function. This reactivity can be harnessed in drug development to target specific proteins or pathways. The oxazole ring contributes to the compound’s stability and may interact with biological targets through π-π stacking or hydrogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Isocyanatomethyl)-1,2,4-oxadiazole
- 3-(Isocyanatomethyl)-1,2,3-triazole
- 3-(Isocyanatomethyl)-1,2,5-oxadiazole
Uniqueness
3-(Isocyanatomethyl)-1,2-oxazole is unique due to the combination of the isocyanate group and the oxazole ring. This combination provides a balance of reactivity and stability, making it versatile for various applications. Compared to other similar compounds, the oxazole ring offers distinct electronic properties and potential biological activity, while the isocyanate group ensures high reactivity towards nucleophiles.
Eigenschaften
Molekularformel |
C5H4N2O2 |
|---|---|
Molekulargewicht |
124.10 g/mol |
IUPAC-Name |
3-(isocyanatomethyl)-1,2-oxazole |
InChI |
InChI=1S/C5H4N2O2/c8-4-6-3-5-1-2-9-7-5/h1-2H,3H2 |
InChI-Schlüssel |
JZIBPATUFXGOTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CON=C1CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)
![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
![N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide](/img/structure/B12314567.png)
![5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B12314570.png)

![11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314576.png)
![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B12314594.png)


![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)
